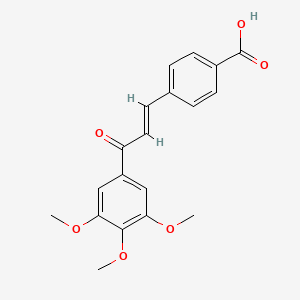

(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-23-16-10-14(11-17(24-2)18(16)25-3)15(20)9-6-12-4-7-13(8-5-12)19(21)22/h4-11H,1-3H3,(H,21,22)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFJHQPTHBCRMP-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structure that includes a trimethoxyphenyl group and an enone moiety, making it of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid |

| Molecular Formula | C20H21O5 |

| Molecular Weight | 341.38 g/mol |

| Melting Point | Not extensively documented |

The biological activity of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is primarily attributed to its ability to act as a Michael acceptor , interacting with nucleophilic sites on proteins. This interaction can inhibit various enzymes and disrupt cellular processes, leading to potential therapeutic effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit proteolytic enzymes like cathepsins B and L, which are crucial for protein degradation pathways in cells .

- Antioxidant Activity : Its structural components may contribute to scavenging free radicals, thereby reducing oxidative stress in cells .

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit anticancer properties. For instance:

- In Vitro Studies : In cell-based assays, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid has also been explored:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Low Activity |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Protein Degradation Systems : A study showed that benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway and autophagy in human fibroblasts. The results indicated that these compounds could be promising candidates for developing anti-aging agents due to their role in protein homeostasis .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH and ABTS assays, where the compound exhibited substantial radical scavenging activity compared to standard antioxidants .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid exhibit promising anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could downregulate pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory disorders .

Organic Synthesis

2.1 Synthesis of Chalcones

(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is synthesized through aldol condensation reactions. This method allows for the formation of chalcone derivatives, which are valuable intermediates in organic synthesis due to their versatility in producing various bioactive compounds .

2.2 Catalysis

The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields. Its ability to facilitate reactions such as Michael additions and cross-coupling reactions makes it a valuable tool for synthetic chemists .

Material Science

3.1 Polymer Chemistry

In material science, (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

3.2 Nanocomposites

The integration of this compound into nanocomposite materials has been explored for applications in electronics and photonics. Its unique chemical structure contributes to the optical properties of the composites, making them suitable for use in sensors and light-emitting devices .

Data Tables and Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into three categories: amide derivatives , ester derivatives , and boronic acid derivatives . Key comparisons are summarized below.

Amide Derivatives

Amide derivatives replace the benzoic acid’s hydroxyl group with substituted amines. Examples include:

| Compound Name (Example) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| Target Compound | C₂₀H₁₈O₇ | 370.35 | 78 | 165.5–168.3 | Benzoic acid group |

| (E)-N-(4-Fluorophenyl)benzamide (A1) | C₂₃H₂₀FNO₆ | 437.41 | 69 | 205.3–207.6 | 4-Fluoroaniline substituent |

| (E)-N-(Thiazol-2-yl)benzamide (A6) | C₂₂H₂₀N₂O₅S | 424.11 | 70 | 260.6–263.9 | Thiazole ring |

| 2-Bromo-N-(phenyl)acrylamide (4o) | C₂₂H₂₂BrN₃O₅ | 460.7 | 70 | 93–95 | Bromoacrylamide side chain |

- Key Findings :

- Amide derivatives (e.g., A1, A6) exhibit higher melting points (205–264°C) compared to the parent compound (165.5°C), suggesting enhanced crystallinity from intermolecular hydrogen bonding .

- Bromoacrylamide derivatives (e.g., 4o) show lower melting points (93–95°C), likely due to reduced polarity and weaker packing efficiency .

Ester Derivatives

Ester derivatives replace the benzoic acid’s hydroxyl group with alkoxy or thioether groups. Examples include:

| Compound Name (Example) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| 2-(Benzimidazol-2-ylthio)ethyl ester (A11) | C₂₈H₂₆N₂O₆S | 518.15 | 69 | 98.0–99.9 | Benzimidazole-thioethyl group |

| 3-(Benzimidazol-2-ylthio)propyl ester (A12) | C₂₉H₂₈N₂O₆S | 532.17 | 61 | 96.4–98.4 | Extended thioether chain |

| 2-(Pyridin-4-ylthio)ethyl ester (A13) | C₂₆H₂₅NO₆S | 479.14 | 68 | 99.6–101.2 | Pyridine-thioethyl group |

- Key Findings :

- Ester derivatives (A11–A13) have lower melting points (96–101°C) than the parent compound, attributed to bulky substituents disrupting crystal lattice stability .

- The benzimidazole-thioethyl group in A11 increases molecular weight (518.15 vs. 370.35) but reduces yield (69% vs. 78%), reflecting synthetic challenges with larger substituents .

Boronic Acid and Combretastatin Analogs

| Compound Name (Example) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| YK-3-237 (Boronic acid derivative) | C₁₉H₂₁BO₇ | 372.18 | – | – | Boronic acid substituent |

| Combretastatin A-4 Piperazine (33) | C₄₃H₄₉N₃O₁₂ | 812.85 | 68 | – | Piperazine-linked trimethoxyphenyl |

- Key Findings :

Structural-Activity Insights

Q & A

Basic Question: What are the established synthetic routes for (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves a Claisen-Schmidt condensation between a 3,4,5-trimethoxyacetophenone derivative and a substituted benzaldehyde, followed by oxidation to introduce the carboxylic acid group. For example:

Condensation Step : React 3,4,5-trimethoxyacetophenone with 4-formylbenzoic acid under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate .

Oxidation : Convert the propenone intermediate to the carboxylic acid using oxidizing agents like KMnO₄ in acidic or neutral media .

Characterization Methods :

- NMR Spectroscopy : Confirm the (E)-stereochemistry of the double bond via coupling constants (J ≈ 16 Hz for trans-configuration) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 385.1 for the final product).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic Question: How is the compound’s stability evaluated under varying experimental conditions?

Answer:

Stability studies focus on:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 200°C observed for similar benzoic acid derivatives) .

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Acidic conditions may hydrolyze the trimethoxy groups .

- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) to identify photo-degradation products .

Advanced Question: How can researchers optimize reaction yields for the Claisen-Schmidt condensation step?

Answer:

Key variables to optimize:

- Catalyst Selection : Use piperidine or pyrrolidine as organocatalysts to enhance enolate formation (yields increase from 60% to >85%) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures reduce side reactions .

- Temperature Control : Maintain 50–60°C during condensation to balance reaction rate and byproduct formation .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quantify yields using calibrated HPLC .

Advanced Question: What methodologies are used to assess the compound’s biological activity in cancer research?

Answer:

- Enzyme Inhibition Assays :

- Cell-Based Assays :

Advanced Question: How should researchers address contradictory data in biological activity studies?

Answer:

Contradictions may arise from:

- Batch Variability : Ensure compound purity (>95%) via HPLC and NMR. Impurities like unreacted starting materials can skew bioactivity results .

- Experimental Design Flaws :

- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .

Advanced Question: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Docking Simulations : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., hydrogen bonding with 3,4,5-trimethoxyphenyl moiety in CYP450) .

- Mutagenesis : Engineer enzymes with point mutations (e.g., CYP2B6 T302A) to confirm critical binding residues .

Advanced Question: How can researchers improve the compound’s solubility for in vitro assays?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤1% DMSO) to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Prepare sodium salt derivatives by treating the compound with NaHCO₃ (solubility increases >10-fold in PBS at pH 7.4) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation to achieve sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.